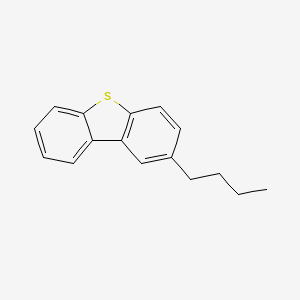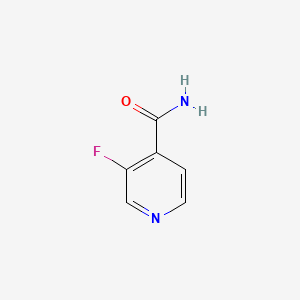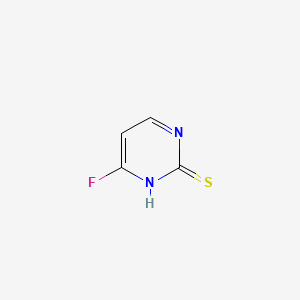
7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major) is a labeled analogue of 7-(1-Methyl-2-hydroxyethyl)guanine. It is a stable isotope-labeled compound used primarily in research applications. The compound has a molecular formula of C8H4D7N5O2 and a molecular weight of 216.25 . It is often utilized in proteomics research and other biochemical studies .
Vorbereitungsmethoden
The synthesis of 7-(1-Methyl-2-hydroxyethyl)guanine-d7 involves the incorporation of deuterium atoms into the molecular structure of 7-(1-Methyl-2-hydroxyethyl)guanine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .
Analyse Chemischer Reaktionen
7-(1-Methyl-2-hydroxyethyl)guanine-d7 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and controlled pH environments. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7-(1-Methyl-2-hydroxyethyl)guanine-d7 is widely used in scientific research, including:
Chemistry: It serves as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the identification and quantification of compounds.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand the metabolism of nucleotides.
Medicine: It is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is used in the development of diagnostic tools and the quality control of pharmaceutical products
Wirkmechanismus
The mechanism of action of 7-(1-Methyl-2-hydroxyethyl)guanine-d7 involves its incorporation into biochemical pathways as a labeled analogue. The deuterium atoms in the compound allow researchers to trace its movement and interactions within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
7-(1-Methyl-2-hydroxyethyl)guanine-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
7-(1-Methyl-2-hydroxyethyl)guanine: The non-labeled version of the compound.
7-(2-Hydroxypropyl)guanine: An isomeric impurity of 7-(1-Methyl-2-hydroxyethyl)guanine.
Eigenschaften
CAS-Nummer |
1346604-24-7 |
|---|---|
Molekularformel |
C8H11N5O2 |
Molekulargewicht |
216.252 |
IUPAC-Name |
2-amino-8-deuterio-7-(1,1,1,2,3,3-hexadeuterio-3-hydroxypropan-2-yl)-3H-purin-6-one |
InChI |
InChI=1S/C8H11N5O2/c1-4(2-14)13-3-10-6-5(13)7(15)12-8(9)11-6/h3-4,14H,2H2,1H3,(H3,9,11,12,15)/i1D3,2D2,3D,4D |
InChI-Schlüssel |
NOXOALKZIYCNRV-UFVDGHGDSA-N |
SMILES |
CC(CO)N1C=NC2=C1C(=O)N=C(N2)N |
Synonyme |
2-Amino-1,7-dihydro-7-(1-methyl-2-hydroxyethyl)-6H-purin-6-one-d7; N7-(1-Methyl-2-hydroxyethyl)guanine-d7; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate](/img/structure/B585106.png)



![2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel-](/img/structure/B585121.png)
![2H-Isoxazolo[4,5-f]indole](/img/structure/B585125.png)

